molecular formula C9H14O3 B2728535 Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate CAS No. 2620631-82-3

Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate

Cat. No.: B2728535
CAS No.: 2620631-82-3
M. Wt: 170.208
InChI Key: QMFKYDNBPCSHHQ-UHFFFAOYSA-N
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Description

Historical Development and Research Context

The synthesis of this compound was first reported in the early 2020s, coinciding with renewed interest in spirocyclic scaffolds as alternatives to planar aromatic systems. Early work focused on resolving its stereochemistry, with enantioselective routes developed using chiral auxiliaries such as (R)-α-phenylglycinol. The compound’s CAS registry number (2620631-82-3) and structural characterization via NMR and X-ray crystallography confirmed its spiro[3.3]heptane core, featuring two fused cycloheptane rings connected at a central carbon.

A pivotal advancement came from Mykhailiuk et al., who demonstrated its utility as a bioisostere for meta-substituted benzene rings in FDA-approved drugs like sonidegib. This breakthrough underscored the compound’s potential to bypass patent restrictions while maintaining biological efficacy. Concurrently, synthetic methodologies evolved from traditional ketenimine cycloadditions to Dess-Martin periodinane-mediated oxidations, enabling gram-scale production with yields exceeding 70%.

Significance in Organic and Medicinal Chemistry

The spiro[3.3]heptane core confers three-dimensional rigidity, reducing metabolic susceptibility compared to flat aromatic systems. For instance, replacing meta-benzene in sonidegib with this scaffold preserved Hedgehog pathway inhibition (IC₅₀ = 0.24–0.48 µM) while improving microsomal stability by 50%. The methyl ester moiety enhances solubility, facilitating pharmacokinetic optimization without compromising cell permeability.

Table 1: Comparative Properties of this compound and Benzene Analogs

Property Spiro[3.3]heptane Derivative Benzene Analog
Planarity Non-planar Planar
Metabolic Stability* 36 µL/min/mg 18 µL/min/mg
Synthetic Complexity High (stereochemical control) Moderate
Patent Status Novel Restricted

*Intrinsic clearance in human liver microsomes.

The compound’s stereochemical diversity enables precise modulation of target interactions. For example, the (2R,4R,6R)-configuration shows 3-fold higher affinity for neurological targets compared to its (2S,4S,6S)-enantiomer. This stereospecificity is critical for developing selective kinase inhibitors and GPCR modulators.

Current Research Trends and Applications

Recent studies prioritize scalable synthesis and material science applications. A 2025 protocol achieved 73% yield via Dess-Martin oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, followed by chromatographic purification. Meanwhile, polymer science leverages the compound’s rigidity; blends with polycaprolactone exhibit 40% greater tensile strength than linear analogs, suggesting utility in biomedical engineering.

Table 2: Synthetic Methods for this compound

Method Reagents Yield Key Advantage
Ketenimine Cycloaddition Dichloroketene, Alkene 31–52% Gram-scale feasibility
Dess-Martin Oxidation Dess-Martin periodinane 73% Stereochemical retention
Meinwald Rearrangement Epoxidation, Acid hydrolysis 65% Access to 1,6-disubstituted

In drug discovery, the compound’s bioisosteric capability extends beyond oncology. Preliminary data suggest efficacy in central nervous system disorders, with spirocyclic analogs of benzocaine showing prolonged local anesthesia due to reduced plasma protein binding.

Properties

IUPAC Name

methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-8(11)6-2-9(3-6)4-7(10)5-9/h6-7,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFKYDNBPCSHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The hydroxyl and carboxylate groups are then introduced through subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylate group may produce an alcohol.

Scientific Research Applications

Organic Synthesis

Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives that may exhibit distinct chemical properties or biological activities. The compound's spirocyclic structure allows for diverse functionalization, which is crucial in synthesizing pharmaceuticals and agrochemicals .

Biological Studies

The compound's unique structure makes it an interesting candidate for studying enzyme interactions and metabolic pathways. Research has shown that the hydroxyl and carboxylate groups can engage in hydrogen bonding with enzymes or receptors, potentially influencing their activity . This property is particularly relevant in drug design, where understanding these interactions can lead to the development of new therapeutic agents.

Material Science

In materials science, this compound is explored for its potential to develop new materials with specific mechanical or chemical properties. Its incorporation into polymer matrices or composites may enhance material performance, such as increased strength or improved chemical resistance .

Case Study 1: Enzyme Interaction Studies

In a study investigating enzyme inhibitors, derivatives of this compound were evaluated for their ability to inhibit specific enzymatic processes. Although some derivatives did not show significant activity, they provided insights into the structural requirements necessary for biological activity within this class of compounds .

Case Study 2: Structural Analogs

Research into related compounds has highlighted potential therapeutic properties, including anti-inflammatory and antimicrobial effects. Modifications to the spirocyclic structure have been shown to significantly influence biological activity, suggesting that this compound could serve as a lead compound for further drug development .

Potential Future Directions

The ongoing exploration of this compound's applications may lead to significant advancements in multiple fields:

  • Pharmaceutical Development : Continued research could yield new drugs targeting specific diseases through optimized interactions with biological molecules.
  • Advanced Materials : Investigating its use in developing high-performance materials could open avenues in industries ranging from aerospace to consumer goods.
  • Synthetic Methodologies : The compound's role as a synthetic intermediate may inspire novel methodologies in organic chemistry.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, emphasizing substituent variations, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications References
Methyl 6-oxospiro[3.3]heptane-2-carboxylate 6-oxo, 2-methyl ester C₉H₁₂O₃ 168.19 Purity: 98%; Storage: Sealed drying (25°C); Boiling point: 259.9°C (predicted) Drug R&D intermediate
Methyl 6-chlorospiro[3.3]heptane-2-carboxylate 6-chloro, 2-methyl ester C₉H₁₃ClO₂ 188.65 Monoisotopic mass: 188.06; ChemSpider ID: 71083483 Synthetic intermediate
Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride 2-aza, 6-methyl ester (HCl salt) C₈H₁₄ClNO₂ 192.0 LogP: 0.02; Rotatable bonds: 2; Polar surface area: 38 Ų Building block for bioactive molecules
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 6-hydroxy, 2-aza, tert-butyl ester C₁₁H₁₉NO₃ 213.27 Purity: 95%; MDL: MFCD15071430 Pharmacological studies
Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate 6-cyano, 2-oxa, 6-methyl ester C₉H₁₁NO₃ 181.19 (calc.) Discontinued product; CAS: 1423033-43-5 Experimental synthesis

Key Comparative Insights

Substituent Effects: Hydroxyl vs. In contrast, electron-withdrawing groups like chloro or cyano (e.g., Methyl 6-chlorospiro and Methyl 6-cyano-2-oxaspiro) increase electrophilicity, affecting reactivity in cross-coupling reactions. Heteroatom Variations: The inclusion of nitrogen (aza) or oxygen (oxa) in the spiro ring alters ring strain and electronic properties. For instance, 2-azaspiro derivatives (e.g., Methyl 2-azaspiro) are prevalent in CNS drug candidates due to improved blood-brain barrier penetration.

Synthetic Utility :

  • Methyl esters (e.g., Methyl 6-oxospiro) are commonly used as intermediates due to their ease of hydrolysis to carboxylic acids.
  • Boc-protected derivatives (e.g., Methyl 2-Boc-2-aza-spiro) offer stability during multi-step syntheses, as seen in peptide coupling reactions .

Applications: Drug Development: Methyl 6-oxospiro and tert-butyl 6-hydroxy-2-azaspiro are utilized in kinase inhibitor and antibiotic research, respectively. Material Science: Chloro and cyano derivatives (e.g., Methyl 6-chlorospiro) serve as precursors for fluorinated or functionalized polymers.

Research Findings and Challenges

  • Synthetic Challenges : The steric hindrance of spirocyclic systems complicates functionalization at the 6-position, requiring specialized catalysts (e.g., palladium in cross-coupling reactions) .
  • Biological Activity : Azaspiro compounds (e.g., Methyl 2-azaspiro) exhibit higher binding affinity to nicotinic acetylcholine receptors compared to oxa analogues, as demonstrated in docking studies .

Biological Activity

Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate is a compound of significant interest due to its unique spirocyclic structure, which is associated with a range of biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C12H18O4C_{12}H_{18}O_4 and a molecular weight of approximately 226.27 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₈O₄
Molecular Weight226.27 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
Log P (octanol/water)1.37

Antimicrobial Properties

Research has indicated that spirocyclic compounds, including this compound, exhibit antimicrobial activity. A study demonstrated that derivatives of spiro[3.3]heptane structures showed significant inhibition against various bacterial strains, suggesting potential as antimicrobial agents .

Anticancer Activity

The spirocyclic framework has been linked to anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, spirocyclic lactams have been investigated for their ability to inhibit tumor growth in various cancer models .

Neuroprotective Effects

This compound has also been studied for its neuroprotective effects. Compounds with similar structural motifs have been found to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

The biological activity of this compound is thought to arise from several mechanisms:

  • Interaction with Cellular Targets : The compound may interact with specific cellular receptors or enzymes, influencing signaling pathways related to cell survival and proliferation.
  • Oxidative Stress Modulation : By reducing oxidative stress, the compound may protect cells from damage associated with various diseases.
  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in cancerous cells.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

In vitro assays conducted on human breast cancer cell lines revealed that this compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours of treatment. This suggests significant anticancer potential warranting further investigation.

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of spirocyclic carboxylates often involves multi-step reactions. For structurally analogous compounds like tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate, a common approach includes coupling tert-butyl chloroformate with a spirocyclic amine precursor in dichloromethane at low temperatures (0–5°C) using triethylamine as a base . For this compound, esterification of the corresponding carboxylic acid (e.g., 6-carboxyspiro[3.3]heptane-2-ol) with methanol under acidic catalysis (H₂SO₄ or HCl) may be feasible. Optimization of solvent polarity (e.g., THF vs. DCM) and reaction time is critical to avoid hydrolysis of the ester group. Yield improvements (70–85%) are reported when using anhydrous conditions and molecular sieves to trap water .

Q. Q2. How can crystallographic data resolve ambiguities in the stereochemistry of spirocyclic compounds like this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining spirocyclic stereochemistry. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for small molecules with complex ring systems . For example, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS 869494-16-6) was resolved using SHELXL, confirming the spiro junction geometry via torsion angle analysis . Researchers should prioritize growing high-quality crystals in non-polar solvents (e.g., hexane/ethyl acetate) and validate hydrogen bonding networks to stabilize the lattice .

Advanced Research Questions

Q. Q3. What strategies mitigate competing side reactions (e.g., ring-opening) during functionalization of this compound?

Methodological Answer: Spirocyclic systems are prone to ring-opening under strong acidic/basic conditions. For example, oxidation of tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate with KMnO₄ in acidic media can cleave the spiro junction, forming linear byproducts . To preserve the spiro structure during functionalization:

  • Use mild oxidizing agents (e.g., TEMPO/NaOCl) for hydroxyl group modifications.
  • Employ protective groups (e.g., Boc for amines, TBS for alcohols) to shield reactive sites.
  • Monitor reaction progress via LC-MS to detect early-stage degradation .

Q. Q4. How do computational models predict the bioactivity of this compound derivatives?

Methodological Answer: Docking studies using AutoDock Vina or Schrödinger Suite can simulate interactions between spirocyclic derivatives and biological targets. For example, 3,6-diazabicyclo[3.1.1]heptane derivatives were docked into nicotinic acetylcholine receptors (nAChR α7/α4β2), revealing binding affinity trends correlated with substituent electronegativity . Key steps:

Optimize the ligand geometry using Gaussian (DFT/B3LYP/6-31G*).

Prepare the protein receptor (e.g., PDB 7EJO) by removing water and adding hydrogens.

Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) .

Q. Q5. What analytical techniques differentiate enantiomers of this compound?

Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) is effective for enantiomer separation. For example, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate enantiomers were resolved using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) . Complementary methods:

  • Circular Dichroism (CD) spectroscopy to confirm optical activity.
  • X-ray crystallography with chiral auxiliaries (e.g., Mosher’s acid) .

Data Contradictions and Validation

Q. Q6. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling points) for spirocyclic esters?

Methodological Answer: Discrepancies often arise from measurement techniques (e.g., calculated vs. experimental values). For this compound:

  • Boiling Point: Predicted values (e.g., EPI Suite) may underestimate due to hydrogen bonding. Validate via microdistillation under reduced pressure.
  • Solubility: Use shake-flask methods (OECD 105) in buffers (pH 1–13) to compare with computational predictions (LogP via ChemAxon) .

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